molecular formula C12H11NO4S2 B124801 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)- CAS No. 140947-39-3

2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-

Cat. No. B124801
M. Wt: 297.4 g/mol
InChI Key: QKNGXYXWCKMHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPTA and has a molecular formula of C13H13NO4S2.

Mechanism Of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)- is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition may be responsible for the compound's potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)- has a range of biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory and analgesic properties. Additionally, MPTA has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)- in lab experiments is its excellent charge-transport properties. This makes it a suitable material for use in organic electronics research. However, the compound's low yield in the synthesis process may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-. One area of interest is in the development of new drugs that target carbonic anhydrase and acetylcholinesterase. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects. Finally, the development of new synthesis methods that improve the yield of MPTA may open up new avenues for research.
Conclusion:
In conclusion, 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)- is a promising compound with potential applications in various fields, including organic electronics and drug development. While the compound's mechanism of action is not fully understood, studies have shown that it has a range of biochemical and physiological effects. Further research is needed to fully understand the compound's potential and to develop new synthesis methods that improve its yield.

Synthesis Methods

The synthesis of 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)- involves a multi-step process. The first step is the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with methylphenylamine to form the desired product. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)- has been extensively researched for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. The compound has been shown to have excellent charge-transport properties, making it a suitable material for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, MPTA has been studied for its potential use in the development of new drugs due to its ability to inhibit certain enzymes.

properties

IUPAC Name

3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-13(9-5-3-2-4-6-9)19(16,17)10-7-8-18-11(10)12(14)15/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNGXYXWCKMHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161505
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-

CAS RN

140947-39-3
Record name 3-[(Methylphenylamino)sulfonyl]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140947-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140947393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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